molecular formula C10H7BrO2 B12955433 4-Bromo-3-methyl-2H-chromen-2-one

4-Bromo-3-methyl-2H-chromen-2-one

Cat. No.: B12955433
M. Wt: 239.06 g/mol
InChI Key: JFUDLFRXVZMKBX-UHFFFAOYSA-N
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Description

4-Bromo-3-methyl-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. Coumarins are benzopyran-2-one derivatives, and this compound is characterized by the presence of a bromine atom at the 4th position and a methyl group at the 3rd position on the chromen-2-one skeleton.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methyl-2H-chromen-2-one typically involves the bromination of 3-methyl-2H-chromen-2-one. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst. For instance, 3-methyl-2H-chromen-2-one can be synthesized via the Pechmann condensation of resorcinol and ethyl acetoacetate, followed by bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield. The use of solvent-free conditions and recyclable catalysts is also explored to enhance the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-3-methyl-2H-chromen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-methyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its anticancer activity is attributed to its ability to inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. The bromine atom enhances its binding affinity to the target enzymes, making it a potent inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-methyl-2H-chromen-2-one is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical reactivity and biological activity. The bromine atom enhances its potential as a building block for further functionalization, while the methyl group contributes to its stability and biological interactions .

Properties

Molecular Formula

C10H7BrO2

Molecular Weight

239.06 g/mol

IUPAC Name

4-bromo-3-methylchromen-2-one

InChI

InChI=1S/C10H7BrO2/c1-6-9(11)7-4-2-3-5-8(7)13-10(6)12/h2-5H,1H3

InChI Key

JFUDLFRXVZMKBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2OC1=O)Br

Origin of Product

United States

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